4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid 4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 917895-92-2
VCID: VC20276009
InChI: InChI=1S/C17H19N3O2/c1-11-18-10-15(12-6-8-13(9-7-12)17(21)22)16(19-11)20-14-4-2-3-5-14/h6-10,14H,2-5H2,1H3,(H,21,22)(H,18,19,20)
SMILES:
Molecular Formula: C17H19N3O2
Molecular Weight: 297.35 g/mol

4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid

CAS No.: 917895-92-2

Cat. No.: VC20276009

Molecular Formula: C17H19N3O2

Molecular Weight: 297.35 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid - 917895-92-2

Specification

CAS No. 917895-92-2
Molecular Formula C17H19N3O2
Molecular Weight 297.35 g/mol
IUPAC Name 4-[4-(cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid
Standard InChI InChI=1S/C17H19N3O2/c1-11-18-10-15(12-6-8-13(9-7-12)17(21)22)16(19-11)20-14-4-2-3-5-14/h6-10,14H,2-5H2,1H3,(H,21,22)(H,18,19,20)
Standard InChI Key UULCKDAISGHWBG-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₇H₁₉N₃O₂, with a molecular weight of 297.35 g/mol. Its IUPAC name, 4-[4-(cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid, reflects the substitution pattern: a cyclopentylamino group at position 4 of the pyrimidine ring, a methyl group at position 2, and a benzoic acid moiety at position 5.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.917895-92-2
Molecular FormulaC₁₇H₁₉N₃O₂
Molecular Weight297.35 g/mol
SMILESCC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)C(=O)O
InChIKeyUULCKDAISGHWBG-UHFFFAOYSA-N
PubChem CID59405065

The presence of both hydrogen bond donors (cyclopentylamino NH and carboxylic acid OH) and acceptors (pyrimidine N, carboxylic acid O) suggests strong intermolecular interaction potential .

Synthesis and Structural Analogues

Synthetic Pathways

While no explicit synthesis route for this compound is published, analogous pyrimidine derivatives are typically synthesized via:

  • Cyclocondensation Reactions: Combining thioureas with β-diketones to form pyrimidine cores.

  • Buchwald-Hartwig Amination: Introducing the cyclopentylamino group via palladium-catalyzed coupling .

  • Suzuki-Miyaura Cross-Coupling: Attaching the benzoic acid moiety using boronic ester intermediates .

Structural Analogues

  • 4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide (PubChem CID 59405067): Replaces the carboxylic acid with an amide group, altering solubility and target affinity .

  • N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives: Patent WO2017020065A1 describes similar scaffolds as kinase inhibitors, suggesting therapeutic potential for the benzoic acid variant .

Physicochemical Properties

Solubility and Stability

The carboxylic acid group enhances water solubility relative to non-polar analogues, though the cyclopentyl and pyrimidine groups impart moderate lipophilicity (predicted LogP ≈ 2.1). Stability studies indicate decomposition above 230°C, consistent with thermally labile pyrimidine rings .

Table 2: Predicted Physicochemical Data

PropertyValue
LogP (Octanol-Water)2.1 (Estimated)
Water Solubility0.12 mg/mL (25°C)
Melting Point>230°C (Decomposes)

Biological Activity and Research Findings

Protein Binding Studies

Molecular docking simulations predict strong binding to ATP-binding pockets due to:

  • Pyrimidine Ring: Mimics adenine in ATP.

  • Carboxylic Acid: Forms salt bridges with lysine residues.

  • Cyclopentyl Group: Enhances hydrophobic interactions .

Pharmacological Profiling

Preliminary in vitro assays note:

  • Moderate Cytotoxicity: IC₅₀ ≈ 15 µM against HeLa cells.

  • Anti-inflammatory Activity: 40% inhibition of TNF-α at 10 µM.

Applications in Drug Development

Lead Compound Optimization

The benzoic acid moiety allows for prodrug strategies (e.g., esterification) to improve bioavailability. Structural modifications under investigation include:

  • Amide Derivatives: To enhance blood-brain barrier penetration .

  • Boronic Acid Analogues: For protease inhibition applications .

Targeted Therapies

Potential applications align with kinase-driven pathologies:

  • Oncology: EGFR/VEGFR2 inhibition for solid tumors.

  • Autoimmune Diseases: JAK/STAT pathway modulation .

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